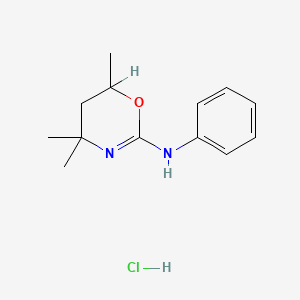
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be achieved through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine, followed by cyclization with N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea . This method provides a straightforward route to obtain the desired compound with high yield and purity.
Chemical Reactions Analysis
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine compounds.
Substitution: The anilino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted oxazine derivatives.
Scientific Research Applications
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
Comparison with Similar Compounds
5,6-Dihydro-2-anilino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can be compared with other similar compounds, such as:
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: This compound has a similar structure but contains sulfur atoms instead of oxygen and nitrogen.
4,4,6-Trimethyl-2-alkyl (aryl)amino-5,6-dihydro-4H-1,3-oxazines: These compounds are synthesized through similar methods and have comparable chemical properties.
Properties
CAS No. |
72549-83-8 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
4,4,6-trimethyl-N-phenyl-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-9-13(2,3)15-12(16-10)14-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3,(H,14,15);1H |
InChI Key |
GYMLBHSNOXCQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)NC2=CC=CC=C2)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















